molecular formula C18H20FNO B286585 3-fluoro-N-(3-methyl-1-phenylbutyl)benzamide

3-fluoro-N-(3-methyl-1-phenylbutyl)benzamide

Katalognummer: B286585
Molekulargewicht: 285.4 g/mol
InChI-Schlüssel: BHLFSJRCBOETHD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-fluoro-N-(3-methyl-1-phenylbutyl)benzamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound belongs to the class of benzamides and is known for its unique biochemical and physiological effects.

Wirkmechanismus

The mechanism of action of 3-fluoro-N-(3-methyl-1-phenylbutyl)benzamide is not fully understood. However, it is believed to work by inhibiting certain enzymes and signaling pathways that are involved in the growth and proliferation of cancer cells, inflammation, and neurodegeneration. The compound has been shown to inhibit the activity of histone deacetylases, which are enzymes that play a role in the regulation of gene expression. It also inhibits the activity of the NF-κB signaling pathway, which is involved in the regulation of inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. It also has anti-inflammatory properties and has been shown to reduce the production of inflammatory cytokines. Additionally, the compound has neuroprotective effects and has been shown to protect neurons from damage caused by oxidative stress.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of using 3-fluoro-N-(3-methyl-1-phenylbutyl)benzamide in lab experiments is its high purity and stability. The compound is relatively easy to synthesize and can be obtained in high yields. Additionally, the compound has been shown to be effective in various scientific research applications, making it a valuable tool for researchers. However, one limitation of using this compound in lab experiments is its potential toxicity. Further studies are needed to determine the safety and toxicity of the compound.

Zukünftige Richtungen

There are several future directions for the study of 3-fluoro-N-(3-methyl-1-phenylbutyl)benzamide. One direction is to further investigate its potential as a therapeutic agent for the treatment of cancer, inflammation, and neurological disorders. Another direction is to study the safety and toxicity of the compound in greater detail. Additionally, future studies could focus on optimizing the synthesis method to improve the yield and purity of the compound. Finally, the compound could be studied in combination with other drugs to determine its potential synergistic effects.
In conclusion, this compound is a promising compound that has shown potential as a therapeutic agent for the treatment of various diseases. Its unique biochemical and physiological effects make it a valuable tool for scientific research. However, further studies are needed to fully understand its mechanism of action and determine its safety and toxicity.

Synthesemethoden

The synthesis of 3-fluoro-N-(3-methyl-1-phenylbutyl)benzamide involves multiple steps, starting from the reaction of 3-fluorobenzoyl chloride and 3-methyl-1-phenylbutan-1-amine in the presence of a base. The resulting intermediate is then treated with an acid to obtain the final product. This synthesis method has been optimized to provide high yields and purity of the compound.

Wissenschaftliche Forschungsanwendungen

3-fluoro-N-(3-methyl-1-phenylbutyl)benzamide has shown promising results in various scientific research applications. It has been studied extensively for its potential as a therapeutic agent for the treatment of various diseases, including cancer, inflammation, and neurological disorders. The compound has been shown to exhibit anti-cancer activity by inhibiting the growth of cancer cells. It also has anti-inflammatory properties and has been studied for its potential in treating inflammatory diseases such as arthritis. Additionally, the compound has shown neuroprotective effects and has been studied for its potential in treating neurological disorders such as Alzheimer's disease.

Eigenschaften

Molekularformel

C18H20FNO

Molekulargewicht

285.4 g/mol

IUPAC-Name

3-fluoro-N-(3-methyl-1-phenylbutyl)benzamide

InChI

InChI=1S/C18H20FNO/c1-13(2)11-17(14-7-4-3-5-8-14)20-18(21)15-9-6-10-16(19)12-15/h3-10,12-13,17H,11H2,1-2H3,(H,20,21)

InChI-Schlüssel

BHLFSJRCBOETHD-UHFFFAOYSA-N

SMILES

CC(C)CC(C1=CC=CC=C1)NC(=O)C2=CC(=CC=C2)F

Kanonische SMILES

CC(C)CC(C1=CC=CC=C1)NC(=O)C2=CC(=CC=C2)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.